molecular formula C20H23N5S B3989706 6-Methyl-4-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

6-Methyl-4-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B3989706
M. Wt: 365.5 g/mol
InChI Key: NQQNCKPVJCXPHP-UHFFFAOYSA-N
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Description

6-Methyl-4-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a novel synthetic compound designed for research purposes, featuring a complex heterocyclic scaffold that integrates a tetrahydrobenzothienopyrimidine core with a pyridyl-piperazine moiety. This specific structural class, related to documented 4-(piperazin-1-yl)pyrimidine derivatives, is of significant interest in medicinal chemistry for the development of targeted therapeutic agents . Compounds with this framework have been investigated as potent agonists for receptors like GPR119, which is a key target for metabolic disorders . The integration of the pyridin-2-ylpiperazine group is a strategic feature commonly employed to modulate physicochemical properties and enhance interactions with biological targets, as seen in other patented investigational compounds . The tetrahydrobenzothienopyrimidine core is a privileged structure in drug discovery, contributing to molecular recognition and stability. Researchers can utilize this compound to explore its potential biological activities, which may include kinase inhibition or GPCR modulation, given the known roles of similar scaffolds in these areas . Its primary research value lies in its application as a key intermediate or reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening assays. This product is intended for use in strictly controlled laboratory environments to advance the understanding of disease mechanisms and the discovery of new bioactive molecules.

Properties

IUPAC Name

6-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5S/c1-14-5-6-16-15(12-14)18-19(22-13-23-20(18)26-16)25-10-8-24(9-11-25)17-4-2-3-7-21-17/h2-4,7,13-14H,5-6,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQNCKPVJCXPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Methyl-4-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

6-Methyl-4-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

6-Methyl-4-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit dihydrofolate reductase (DHFR) with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. This inhibition leads to the cessation of RNA and DNA synthesis, ultimately resulting in cell death . Additionally, the compound has been shown to modulate various signaling pathways, including the NF-kB inflammatory pathway, which contributes to its anti-inflammatory and neuroprotective effects .

Comparison with Similar Compounds

Structural Analogs with Antimicrobial Activity

Several analogs share the tetrahydrobenzothieno[2,3-d]pyrimidine core but differ in substituents, leading to varied antimicrobial profiles (Table 1).

Table 1: Antimicrobial Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound Name Substituents Key Activity (MIC, µg/mL) Target Pathogens Reference
Target Compound (This Article) 6-Methyl, 4-(pyridin-2-ylpiperazine) Not explicitly reported Pseudomonas aeruginosa (predicted)
N-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2h) 4-Carboxamide, 6-methylpyridin-2-yl MIC = 3.12 (P. aeruginosa ATCC 10145) Pseudomonas aeruginosa
5,6-Dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c) 5,6-Dimethyl, 6-methylpyridin-2-yl MIC = 1.56 (P. aeruginosa ATCC 10145) Pseudomonas aeruginosa
4-(1-Azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine 4-Azepane Anticancer potential (inferred) Human tumor cell lines

Key Findings :

  • Carboxamide derivatives (e.g., 2c, 2h) exhibit superior activity against P. aeruginosa due to enhanced hydrogen bonding with the TrmD enzyme’s active site .
  • The azepane-substituted analog shows divergent activity, suggesting substituents dictate target specificity .

Analogs with Modified Piperazine Moieties

Variations in the piperazine substituent significantly alter biological activity (Table 2).

Table 2: Piperazine-Substituted Analogs

Compound Name Piperazine Substituent Biological Activity Mechanism/Application Reference
Target Compound Pyridin-2-yl Predicted antimicrobial TrmD enzyme inhibition
2-{3-[4-(2-Methoxyphenyl)piperazino]-3-oxopropyl}-7-methyltetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one 2-Methoxyphenyl Neuropharmacological potential Serotonin/dopamine receptor modulation
4-{4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine 3-Trifluoromethylphenyl Anticancer/anti-inflammatory Kinase inhibition

Key Findings :

  • 2-Methoxyphenylpiperazine analogs may target CNS receptors, diverging from the antimicrobial focus of the target compound .

Core Modifications in Thieno[2,3-d]pyrimidine Derivatives

Table 3: Core-Modified Analogs

Compound Name Core Modification Activity Reference
5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-selenone Selenium substitution at position 4 Antimicrobial (broader spectrum)
2-(3,5-Dimethylpyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)tetrahydrobenzothieno[2,3-d]pyrimidine Pyrazole and ethylpiperazine Anticancer/antimicrobial dual activity

Key Findings :

  • Selenone derivatives exhibit broader antimicrobial activity but higher toxicity risks .
  • Pyrazole-containing analogs demonstrate dual activity, highlighting the versatility of the core structure .

Biological Activity

6-Methyl-4-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is a complex organic compound that has garnered attention in pharmacological and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • Pyridinyl and Piperazinyl Moieties : These functional groups are known for their role in modulating biological activity.
  • Benzothieno and Pyrimidine Rings : These rings contribute to the compound's chemical stability and interaction with biological targets.

Molecular Formula

  • Molecular Weight : 307.38 g/mol
  • IUPAC Name : 6-Methyl-4-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which may lead to the suppression of cell proliferation in cancer cells.
  • Apoptosis Induction : It can induce apoptosis through pathways involving the up-regulation of pro-apoptotic proteins like Bax and down-regulation of anti-apoptotic proteins like Bcl2.

Anticancer Activity

Research indicates that 6-Methyl-4-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HCT1168.18Induction of apoptosis via mitochondrial pathway
HT296.58Activation of caspase pathways leading to cell death

Antimicrobial Activity

In addition to its anticancer effects, preliminary studies suggest that the compound may possess antimicrobial properties. It has been tested against several bacterial strains with promising results.

Study 1: Anticancer Efficacy in Colon Cancer Models

A study conducted on human colon cancer cell lines (HCT116 and HT29) demonstrated that treatment with the compound resulted in a notable decrease in cell viability. The study reported:

"The compound induced significant apoptosis in HT29 cells by up-regulating Bax and down-regulating Bcl2" .

Study 2: Mechanistic Insights into Antimicrobial Activity

Another investigation explored the antimicrobial potential of the compound against various pathogens. Results indicated that it inhibited bacterial growth effectively at specific concentrations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this compound, and what intermediates are critical?

  • Methodology : Multi-step synthesis starting with preparation of the pyridine-piperazine intermediate and benzothieno[2,3-d]pyrimidine core, followed by coupling via nucleophilic substitution. Use reagents like KMnO₄ (oxidation) or LiAlH₄ (reduction) for functional group modifications .
  • Key intermediates : Pyridin-2-yl-piperazine and 4-chloro-6-methyl-tetrahydrobenzothienopyrimidine.
  • Validation : Monitor reaction progress using TLC and confirm final structure via ¹H/¹³C NMR and HRMS .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Core methods :

  • NMR spectroscopy : Assign protons and carbons in the piperazine and tetrahydrobenzothienopyrimidine moieties .
  • HPLC : Assess purity (>95% recommended for biological assays) .
  • X-ray crystallography : Resolve intramolecular interactions (e.g., C–H⋯π bonds) to confirm stereochemistry .

Q. How should solubility and stability be managed during experimental workflows?

  • Solubility : Use DMSO for stock solutions (10 mM), diluted in buffer (pH 7.4) to avoid precipitation .
  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the sulfur-containing thieno ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Variables to test :

  • Temperature : 80–100°C for coupling steps to enhance nucleophilic substitution efficiency .
  • Catalysts : Use Pd(OAc)₂ for Suzuki-Miyaura cross-coupling of aryl groups .
  • Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What structure-activity relationship (SAR) insights guide functionalization of this compound?

  • Piperazine modifications : Replace the pyridin-2-yl group with 4-ethyl or 4-phenylpiperazine to modulate lipophilicity and receptor binding .
  • Benzothieno core : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance π-π stacking in enzyme inhibition assays .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization assays .
  • Receptor binding : Radioligand displacement assays (e.g., serotonin 5-HT₂A receptor) with [³H]ketanserin .
  • Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ values <10 µM indicate therapeutic potential) .

Q. How can computational methods predict binding modes and selectivity?

  • Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3QAK) to prioritize substituents for synthesis .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .

Q. How should contradictory data in biological assays be resolved?

  • Case example : If receptor binding data conflicts with enzyme inhibition results:

Validate assay conditions (e.g., ATP concentration in kinase assays) .

Perform orthogonal assays (e.g., SPR for binding kinetics) .

Re-evaluate compound purity and stability via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-4-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 2
6-Methyl-4-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.